molecular formula C15H16F3N5O3 B2594737 (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396851-92-5

(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2594737
CAS No.: 1396851-92-5
M. Wt: 371.32
InChI Key: SFMGVWKCCBEWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a morpholine ring substituted with two methyl groups and a tetrazole ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The morpholine ring can be synthesized separately by reacting diethanolamine with sulfuric acid, followed by methylation using methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,6-dimethylmorpholino)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O3/c1-9-7-22(8-10(2)25-9)14(24)13-19-21-23(20-13)11-3-5-12(6-4-11)26-15(16,17)18/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMGVWKCCBEWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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